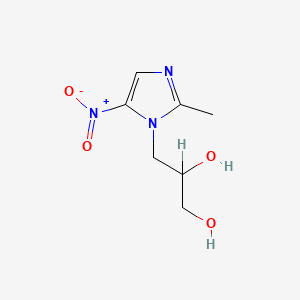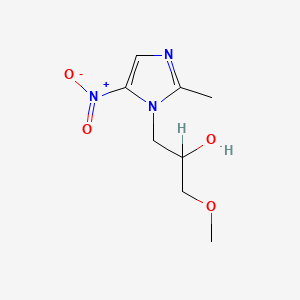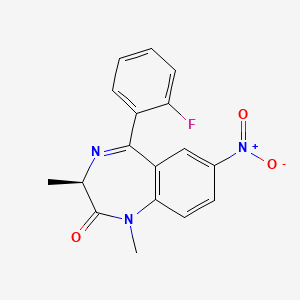
Saframycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Saframycin A involves complex organic reactions. One of the synthetic routes includes the condensation of specific aromatic amines with aldehydes, followed by cyclization and oxidation steps . Industrial production methods often involve fermentation processes using specific strains of bacteria that naturally produce saframycin compounds .
Análisis De Reacciones Químicas
Saframycin A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Saframycin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: It is studied for its antimicrobial properties and its effects on bacterial cell walls.
Industry: It is used in the development of new antibiotics and other pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of Saframycin A involves its interaction with DNA. It binds to the DNA and inhibits the replication process, leading to cell death. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells . The molecular targets include specific DNA sequences and enzymes involved in DNA replication .
Comparación Con Compuestos Similares
Saframycin A is unique compared to other similar compounds due to its specific structure and potent biological activity. Similar compounds include other members of the saframycin family, such as Saframycin B and Saframycin C . These compounds share similar mechanisms of action but differ in their chemical structures and specific biological activities .
Propiedades
Número CAS |
66082-27-7 |
|---|---|
Fórmula molecular |
C29H30N4O8 |
Peso molecular |
562.6 g/mol |
Nombre IUPAC |
N-[[(1S,2S,10R,12R,13R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide |
InChI |
InChI=1S/C29H30N4O8/c1-11-23(35)14-8-17-22-21-15(24(36)12(2)28(41-6)26(21)38)7-16(32(22)4)18(9-30)33(17)19(10-31-29(39)13(3)34)20(14)25(37)27(11)40-5/h16-19,22H,7-8,10H2,1-6H3,(H,31,39)/t16-,17+,18+,19+,22-/m1/s1 |
Clave InChI |
JNEGMBHBUAJRSX-NOYKIMNZSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |
SMILES isomérico |
CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@@H]4C5=C(C[C@@H](N4C)[C@@H](N3[C@H]2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |
SMILES canónico |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Saframycin A; 21-Cyanosaframycin-B; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


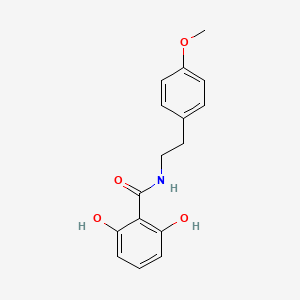


![(2R)-2-[[(2S)-4-methyl-2-[5-(6-oxo-3H-purin-9-yl)pentoxycarbonylamino]pentanoyl]amino]-3-methylsulfanylpropanoic acid](/img/structure/B1680652.png)
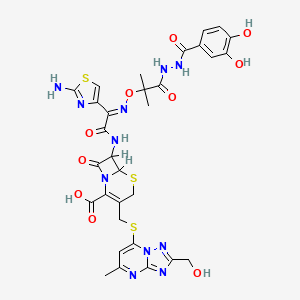
![(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylpentanoyl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B1680654.png)
![3-Methyl-4-{3-[(pyridin-3-ylmethyl)-amino]-propoxy}-benzofuran-2-carboxylic acid ethyl ester](/img/structure/B1680655.png)
![N-[2-[2-hydroxy-3-[4-(4-hydroxy-3-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]acetamide](/img/structure/B1680656.png)
